3-(4-Bromophenyl)propanamide

Solid-state property Crystallinity Purification

3-(4-Bromophenyl)propanamide (CAS 57775-11-8), also known as 4-bromo-benzenepropanamide, is a para-brominated phenylpropanamide with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. This compound belongs to the class of primary carboxylic acid amides and features a 4-bromophenyl substituent that imparts distinct physicochemical properties, including a melting point of 147–148 °C.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B7907424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)propanamide
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)N)Br
InChIInChI=1S/C9H10BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12)
InChIKeyMSYVIHNLCVUBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)propanamide: Core Chemical Identity and Procurement Baseline


3-(4-Bromophenyl)propanamide (CAS 57775-11-8), also known as 4-bromo-benzenepropanamide, is a para-brominated phenylpropanamide with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol [1]. This compound belongs to the class of primary carboxylic acid amides and features a 4-bromophenyl substituent that imparts distinct physicochemical properties, including a melting point of 147–148 °C [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, with demonstrated utility as a quorum sensing inhibitor scaffold, a synthetic intermediate for antitubercular quinoline derivatives, and a validated ligand in protein crystal structures (PDB ID: 2XAF) [1][2].

Why Generic Substitution Fails for 3-(4-Bromophenyl)propanamide in Research and Industrial Applications


Halogen substitution at the para position of the phenyl ring in phenylpropanamides is not functionally interchangeable. The bromine atom in 3-(4-bromophenyl)propanamide confers a unique combination of electronic effects, steric bulk, and chemical reactivity that directly impacts biological target engagement, synthetic versatility, and physicochemical properties [1]. For instance, the C–Br bond serves as a superior handle for palladium-catalyzed cross-coupling reactions compared to the C–Cl bond, enabling selective downstream derivatization [2]. In biological systems, the bromine atom can engage in halogen bonding with protein targets and contributes to enhanced lipophilicity (XLogP3 = 1.6), which influences membrane permeability and target binding kinetics in ways that chloro, fluoro, or unsubstituted analogs cannot replicate [1][3]. Simply substituting a 4-chloro or 4-fluoro analog is likely to result in altered reactivity, reduced target affinity, or failure in established synthetic protocols.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)propanamide vs. Closest Analogs


Comparative Thermal Stability: Bromo Analog Exhibits Significantly Higher Melting Point Than Chloro, Fluoro, and Unsubstituted Counterparts

The melting point is a critical quality attribute for solid-form handling, purification, and formulation consistency. 3-(4-Bromophenyl)propanamide exhibits a melting point of 147–148 °C, which is substantially higher than that of its 4-chloro, 4-fluoro, and unsubstituted analogs [1]. This higher melting point reflects stronger intermolecular interactions in the crystal lattice, likely involving halogen bonding from the bromine atom, and provides practical advantages in recrystallization-based purification and long-term storage stability.

Solid-state property Crystallinity Purification

Quorum Sensing Inhibitory Activity: Brominated AHL Analog Demonstrates Broad-Spectrum LuxR-Type Receptor Antagonism

Derivatives of 3-(4-bromophenyl)propanamide, specifically the N-(3-(4-bromophenyl)propanoyl)-L-homoserine lactone (AHL analog), have been characterized as strong, broad-spectrum inhibitors of multiple LuxR-type quorum sensing receptors [1]. Functional data show inhibition of the TraR receptor from Agrobacterium tumefaciens with an IC50 of 920 nM, and inhibition of the LuxR receptor from Vibrio fischeri with an IC50 of 1.35 μM [2]. This multi-target profile distinguishes the brominated scaffold from 4-fluorophenyl analogs, which in related phenethylamide series show more selective QS inhibition (e.g., N-(4-fluorophenyl)-3-phenylpropanamide: IC50 = 1.1 μM against Vibrio harveyi only) [3].

Quorum sensing Antivirulence AHL analog

Synthetic Utility: Para-Bromo Substituent Enables Superior Cross-Coupling Reactivity Over Chloro Analogs

The C–Br bond in 3-(4-bromophenyl)propanamide provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to C–Cl bonds in 4-chloro analogs. In palladium-catalyzed Suzuki-Miyaura couplings, the general reactivity order is I > Br >> Cl, with aryl bromides reacting with substantially higher rates and under milder conditions than aryl chlorides [1]. While quantitative relative rate data for this specific scaffold are not available, the well-established reactivity hierarchy indicates that the bromo compound enables selective monofunctionalization strategies that are not feasible with chloro analogs—an iodo or bromo group reacts in preference to a chloro group under Pd₂(dba)₃/P(t-Bu)₃ catalysis [1].

Suzuki coupling Cross-coupling C–Br reactivity

Structural Biology Validation: 3-(4-Bromophenyl)propanamide Is a Co-crystallized Ligand in the LSD1-CoREST Epigenetic Complex

3-(4-Bromophenyl)propanamide (designated as ligand TCF) is a validated co-crystallized ligand in the Protein Data Bank entry 2XAF, representing the crystal structure of the LSD1-CoREST histone demethylase complex at 3.25 Å resolution [1]. This structural validation is unique among simple 4-halophenylpropanamide analogs—neither the 4-chloro, 4-fluoro, nor unsubstituted 3-phenylpropanamide are reported as co-crystallized ligands in this epigenetic target system. The bromine atom contributes to the electron density map and facilitates specific interactions within the binding pocket, as evidenced by the refined structural model (R-Value Free: 0.229, R-Value Work: 0.202) [1].

Epigenetics LSD1 inhibition X-ray crystallography

Key Synthetic Intermediate for Antitubercular Quinoline Derivatives: Established Role in Bedaquiline-Related Chemistry

3-(4-Bromophenyl)propanamide serves as a critical building block in the synthesis of quinoline-based antitubercular agents, including intermediates related to bedaquiline—a marketed diarylquinoline antibiotic for multidrug-resistant tuberculosis [1]. The compound appears as intermediate M-03 in patent-protected synthetic routes to substituted quinoline derivatives that demonstrate both antitubercular and antibacterial activity [1]. While the unsubstituted 3-phenylpropanamide can also serve as a synthetic intermediate, the bromine substituent provides an essential functional handle that enables late-stage diversification via cross-coupling—a capability the unsubstituted and fluoro analogs lack [2].

Tuberculosis Quinoline synthesis Bedaquiline

Optimal Application Scenarios for Procuring 3-(4-Bromophenyl)propanamide


Quorum Sensing Inhibitor Development: Broad-Spectrum Anti-Virulence Agent Design

Research groups developing quorum sensing inhibitors for Gram-negative pathogens should procure 3-(4-bromophenyl)propanamide as the core scaffold for generating N-acyl homoserine lactone (AHL) analogs. As demonstrated by the Sigma-Aldrich product characterization, the N-(3-(4-bromophenyl)propanoyl)-L-homoserine lactone derivative is a broad-spectrum inhibitor of LuxR-type receptors including LuxR (Vibrio fischeri), LasR (Pseudomonas aeruginosa), and TraR (Agrobacterium tumefaciens), with sub-micromolar potency against TraR (IC50 = 920 nM) [1][2]. This multi-target profile surpasses the narrower activity of 4-fluoro analogs and makes the brominated scaffold the rational choice for pan-QS inhibitor programs targeting polymicrobial infections.

Structure-Based Drug Design Against LSD1: Leveraging Validated Co-Crystal Structural Data

Medicinal chemistry teams pursuing LSD1 (KDM1A) as an epigenetic target in oncology should procure 3-(4-bromophenyl)propanamide for structure-based lead optimization. The compound is a validated co-crystallized ligand in the LSD1-CoREST complex (PDB 2XAF), providing an experimentally determined binding pose at 3.25 Å resolution that can directly inform molecular docking, pharmacophore modeling, and fragment growing strategies [3]. This structural validation eliminates the need for de novo crystallography, accelerating hit-to-lead timelines compared to chloro or fluoro analogs that lack equivalent structural data.

Antitubercular Drug Synthesis: Essential Intermediate for Quinoline-Based Agents

Synthetic chemistry groups developing novel antitubercular agents based on the quinoline scaffold should maintain inventory of 3-(4-bromophenyl)propanamide as a key intermediate. The compound is designated as intermediate M-03 in patent-protected synthetic routes yielding quinoline derivatives with demonstrated activity against Mycobacterium tuberculosis [4]. The bromine substituent is essential for the cross-coupling step in these routes; substituting with 3-phenylpropanamide or the 4-fluoro analog would block the synthetic pathway and require complete re-optimization of the coupling conditions.

Cross-Coupling-Based Library Synthesis: Selective Elaboration via C–Br Functionalization

Chemical biology and drug discovery groups constructing focused compound libraries via palladium-catalyzed cross-coupling should select the 4-bromo analog over the 4-chloro analog. The C–Br bond in 3-(4-bromophenyl)propanamide enables selective Suzuki-Miyaura, Heck, or Sonogashira coupling under mild conditions, while the C–Cl bond in the 4-chloro analog requires harsher conditions or specialized ligands [5]. Furthermore, the higher reactivity of the C–Br bond allows for chemoselective monofunctionalization strategies in substrates bearing multiple halogen substituents, enabling more efficient and higher-yielding library synthesis protocols.

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